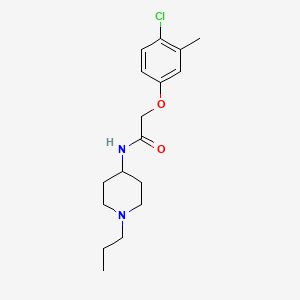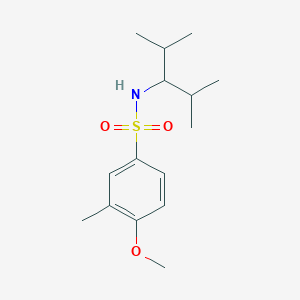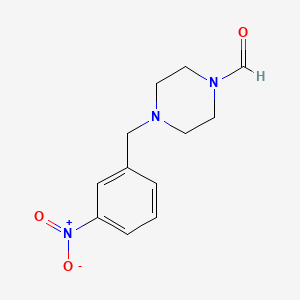
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of dopamine receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, this compound is believed to modulate the activity of the mesocorticolimbic dopamine system, which is involved in the regulation of mood, motivation, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, this compound has been shown to decrease the firing rate of dopamine neurons in the prefrontal cortex and to reduce the release of dopamine in the striatum. Additionally, this compound has been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is its high selectivity for the dopamine D4 receptor, which allows for more precise targeting of this receptor subtype in preclinical studies. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.
Orientations Futures
There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide and its potential use in the treatment of neuropsychiatric disorders. One area of interest is the development of more potent and selective antagonists of the dopamine D4 receptor, which may have greater therapeutic potential. Additionally, future studies may explore the potential use of this compound in combination with other pharmacological agents, such as NMDA receptor modulators, to enhance its therapeutic effects. Finally, future studies may explore the potential use of this compound in animal models of other neuropsychiatric disorders, such as depression and anxiety.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with propionyl chloride to form 4-chloro-3-methylphenyl propionate. This intermediate is then reacted with piperidine and sodium hydride to form N-(1-propyl-4-piperidinyl)-4-chloro-3-methylphenylacetamide. Finally, the product is treated with hydrochloric acid to form this compound.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders, including schizophrenia and ADHD. In preclinical studies, this compound has been shown to have potent and selective antagonistic effects on the dopamine D4 receptor, which is believed to play a role in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-3-8-20-9-6-14(7-10-20)19-17(21)12-22-15-4-5-16(18)13(2)11-15/h4-5,11,14H,3,6-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGICUEDZSYBKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5766728.png)


![methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5766747.png)
![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5766751.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)


![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)
![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)

![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)